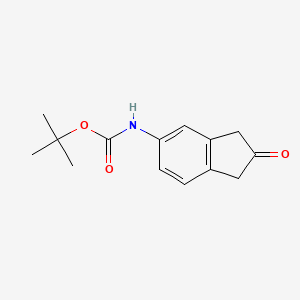![molecular formula C9H15NO2 B2471265 7-(ヒドロキシメチル)-2-アザスピロ[4.4]ノナン-3-オン CAS No. 1782480-53-8](/img/structure/B2471265.png)
7-(ヒドロキシメチル)-2-アザスピロ[4.4]ノナン-3-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Hydroxymethyl)-2-azaspiro[44]nonan-3-one is a spirocyclic compound featuring a unique structure that includes a hydroxymethyl group and an azaspiro moiety
科学的研究の応用
7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-3-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and catalysts.
作用機序
Target of Action
The primary targets of 7-(Hydroxymethyl)-2-azaspiro[4Similar compounds, such as 1,3,7-triazaspiro[44]nonane-2,4-dione derivatives, have been found to have antimicrobial activity . They have also been shown to inhibit protein arginine deiminase and act as antagonists of integrin αLβ2 , which plays a crucial role in the delivery of leukocytes to inflammation sites.
Mode of Action
The exact mode of action of 7-(Hydroxymethyl)-2-azaspiro[4Related compounds have been found to catalyze the enzymatic transesterification reaction . This suggests that 7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-3-one may interact with its targets in a similar manner, leading to changes in the biochemical processes within the cell.
Biochemical Pathways
The specific biochemical pathways affected by 7-(Hydroxymethyl)-2-azaspiro[4Related compounds have been found to inhibit matrix metalloproteinases , which play a significant role in the uncontrolled division of connective tissue and collagen, leading to the absorption of extracellular fluid. This process is characteristic of pathological conditions such as osteoarthritis, epidermal and gastric ulcers, and periodontal disease .
Result of Action
The molecular and cellular effects of 7-(Hydroxymethyl)-2-azaspiro[4Related compounds have shown promising applications as antiproliferative, cytotoxic, and anticancer agents . This suggests that 7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-3-one may have similar effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-3-one typically involves the reaction of 5,5-dialkyl-1-pyrroline N-oxides with a pent-4-enyl group, followed by intramolecular 1,3-dipolar cycloaddition and isoxazolidine ring opening . The reaction conditions often include the use of reagents such as pent-4-enylmagnesium bromide and oxidizing agents to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
While specific industrial production methods for 7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-3-one are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
化学反応の分析
Types of Reactions
7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxymethyl group can be substituted with other functional groups using reagents like methanesulfonyl chloride or PPh3-CBr4.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophilic substitution reagents (e.g., methanesulfonyl chloride, PPh3-CBr4) .
Major Products Formed
The major products formed from these reactions include various derivatives such as aldehydes, carboxylic acids, alcohols, amines, and substituted spirocyclic compounds .
類似化合物との比較
Similar Compounds
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: Known for its antimicrobial activity and potential use in drug development.
1-azaspiro[4.4]nonan-1-oxyls: Noted for their high resistance to reduction and potential use as spin labels.
Uniqueness
7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-3-one is unique due to its specific combination of a hydroxymethyl group and an azaspiro moiety, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
IUPAC Name |
8-(hydroxymethyl)-2-azaspiro[4.4]nonan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-5-7-1-2-9(3-7)4-8(12)10-6-9/h7,11H,1-6H2,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTBAEOAOGMCAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1CO)CC(=O)NC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-Methyl-1-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methanaminebis(trifluoroacetate)](/img/new.no-structure.jpg)
![4-tert-butyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzene-1-sulfonamide](/img/structure/B2471184.png)
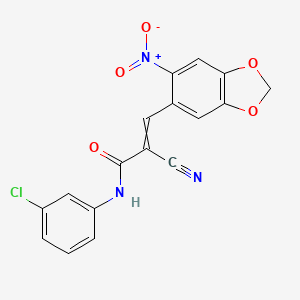
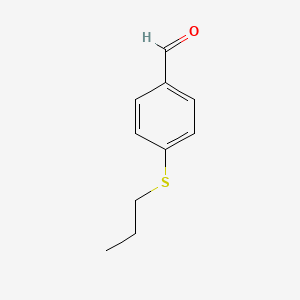
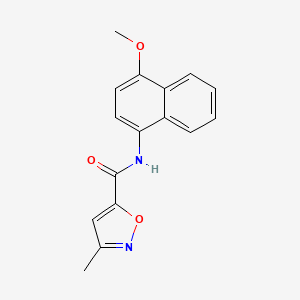
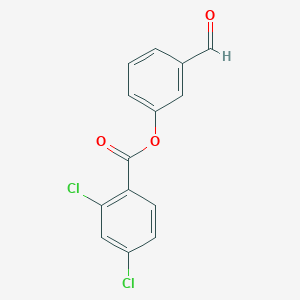
![N-(3,3-DIPHENYLPROPYL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE](/img/structure/B2471196.png)
![[1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]methanol](/img/structure/B2471197.png)
![N-[2-(furan-3-yl)-2-hydroxyethyl]cyclobutanecarboxamide](/img/structure/B2471198.png)
![N-(4-ethylphenyl)-2-[6-(2-methylpropane-2-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2471201.png)
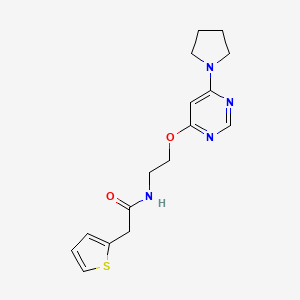
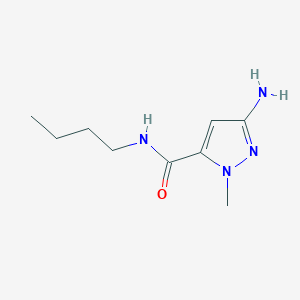
![3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine](/img/structure/B2471204.png)
